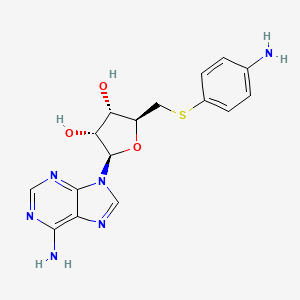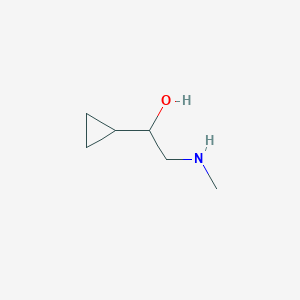
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, also known as 4-bromo-3-methylphenylpyrrolidin-2-one, is a synthetic compound with a wide range of applications in laboratory experiments and scientific research. It is a member of the pyrrolidinone family of compounds, which have been used in a variety of fields such as pharmaceuticals, agrochemicals, and materials science. 4-bromo-3-methylphenylpyrrolidin-2-one is a versatile compound with unique properties that make it a valuable tool for many scientific investigations.
Scientific Research Applications
Synthesis of Novel Compounds
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is employed as a key intermediate in synthesizing various novel compounds. For instance, it plays a crucial role in the synthesis of potent antitumor agents. One such application involves the development of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, showcasing potent antitumor activity in vitro and in vivo, particularly against cells expressing folate receptors and the proton-coupled folate transporter (Wang et al., 2011).
Antibiotic Development
In the field of antibiotic research, derivatives of this compound have been utilized. A notable example is its use in the preparation of premafloxacin, a candidate antibiotic for treating pathogens of veterinary importance (Fleck et al., 2003).
Catalysis and Ligand Design
The compound is also significant in catalysis and ligand design. For example, it has been employed in the synthesis of a highly active palladium catalyst for Suzuki-Type C−C Coupling, demonstrating the role of pyrrole derivatives in facilitating critical chemical reactions (Mazet & Gade, 2001).
Biological Evaluation
Biological evaluation of derivatives of this compound has also been explored. In medicinal chemistry, new substituted pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their potential in inhibiting the growth of human tumor cells, indicating its importance in cancer research (Fiaux et al., 2005).
Material Science Applications
In material science, derivatives of this compound have been used in synthesizing polyimides with specific properties. These polyimides demonstrate exceptional thermal stability, mechanical strength, and optical properties, making them suitable for high-performance applications (Yan et al., 2011).
Mechanism of Action
Target of Action
Compounds with a pyrrolidin-2-one structure are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies on “3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one”, it’s difficult to determine its exact mode of action. The pyrrolidin-2-one structure is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDWMELKKNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)


![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)


![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)